molecular formula C21H21N3O5 B11308422 1-(Morpholin-4-yl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(Morpholin-4-yl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11308422
M. Wt: 395.4 g/mol
InChI Key: CXTFOXHZHYPARX-UHFFFAOYSA-N
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Description

1-(MORPHOLIN-4-YL)-2-{2-[5-(PHENOXYMETHYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(MORPHOLIN-4-YL)-2-{2-[5-(PHENOXYMETHYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the attachment of the phenoxy group, and the incorporation of the morpholine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(MORPHOLIN-4-YL)-2-{2-[5-(PHENOXYMETHYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(MORPHOLIN-4-YL)-2-{2-[5-(PHENOXYMETHYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{2-[5-(PHENOXYMETHYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(MORPHOLIN-4-YL)-2-{2-[5-(PHENOXYMETHYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-[2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone

InChI

InChI=1S/C21H21N3O5/c25-20(24-10-12-26-13-11-24)15-28-18-9-5-4-8-17(18)21-22-19(29-23-21)14-27-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

CXTFOXHZHYPARX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4

Origin of Product

United States

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